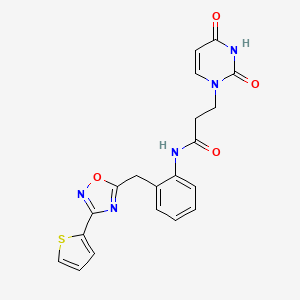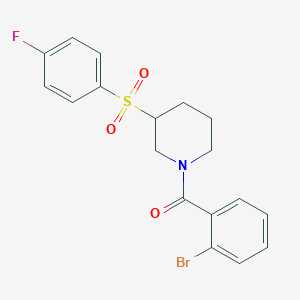
2-Phenyl-2-(4-(trifluoromethyl)phenyl)ethanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenyl-2-(4-(trifluoromethyl)phenyl)ethanamine hydrochloride is an organic compound with the empirical formula C15H15ClF3N and a molecular weight of 301.73 g/mol . This compound is known for its unique chemical structure, which includes a trifluoromethyl group attached to a phenyl ring, making it a valuable intermediate in various chemical syntheses.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2-(4-(trifluoromethyl)phenyl)ethanamine hydrochloride can be achieved through several methods. One common approach involves the reaction of benzaldehyde with trifluoromethylphenylacetic acid ester. This reaction typically proceeds via nucleophilic addition, followed by reduction and subsequent conversion to the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound often involves optimized reaction conditions to maximize yield and purity. The process may include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient synthesis. The final product is usually purified through recrystallization or other separation techniques to obtain the desired hydrochloride salt.
化学反应分析
Types of Reactions
2-Phenyl-2-(4-(trifluoromethyl)phenyl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines
科学研究应用
2-Phenyl-2-(4-(trifluoromethyl)phenyl)ethanamine hydrochloride has several scientific research applications:
Biology: This compound is used in the study of biochemical pathways and enzyme interactions due to its unique structure.
Industry: The compound is utilized in the production of specialty chemicals and materials, benefiting from its stability and reactivity
作用机制
The mechanism of action of 2-Phenyl-2-(4-(trifluoromethyl)phenyl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a useful tool in studying membrane-associated processes and drug delivery systems. The compound’s interactions with enzymes and receptors can modulate biochemical pathways, influencing various physiological responses .
相似化合物的比较
Similar Compounds
- 2-(4-Trifluoromethylphenyl)ethylamine
- 4-Trifluoromethylphenethylamine
- 2-(4-Fluorophenyl)ethanamine
Uniqueness
Compared to similar compounds, 2-Phenyl-2-(4-(trifluoromethyl)phenyl)ethanamine hydrochloride stands out due to its specific trifluoromethyl substitution pattern, which imparts unique chemical and physical properties. This substitution enhances its stability, reactivity, and lipophilicity, making it a versatile intermediate in various chemical and pharmaceutical applications .
属性
IUPAC Name |
2-phenyl-2-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N.ClH/c16-15(17,18)13-8-6-12(7-9-13)14(10-19)11-4-2-1-3-5-11;/h1-9,14H,10,19H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMADIELKAFSJFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)C2=CC=C(C=C2)C(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2404626.png)


![N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-bromophenyl)acetamide](/img/structure/B2404630.png)


![2-[(3,5-dimethylisoxazol-4-yl)methyl]-8-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2404635.png)


![(2-phenylthiazol-4-yl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2404639.png)
![2-[2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B2404641.png)

![N-(2,4-difluorophenyl)-2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2404644.png)
